N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
The compound and its derivatives are pivotal in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Studies like that by Mohareb et al. (2004) demonstrate the synthesis of heterocyclic compounds like pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates, showcasing the versatility of thiophene derivatives in creating a variety of bioactive molecules (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of compounds related to N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide provides insights into their chemical behavior and potential applications. For example, Mukhtar et al. (2012) detailed the crystal structure of a related compound, highlighting the importance of structural analysis in understanding the properties of such complex molecules (A. Mukhtar, M. Tahir, M. Khan, Abdul Qayyum Ather, & Naveed Sajid, 2012).
Catalysis and Chemical Reactions
Compounds containing thiophene and triazole units serve as catalysts or intermediates in chemical reactions, including cyclopropanation and other transformations. Nishiyama et al. (1995) explored the use of chiral ruthenium(II) complexes in asymmetric cyclopropanation, indicating the broader applicability of related compounds in catalytic processes (H. Nishiyama, Y. Itoh, Yuji Sugawara, H. Matsumoto, K. Aoki, & K. Itoh, 1995).
Synthesis of Heterocycles
The synthesis of novel heterocyclic compounds is a significant area of research. El-Meligie et al. (2020) reported on the use of thiophene derivatives for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the compound's utility in developing new heterocyclic molecules with potential biological activity (S. El-Meligie, N. Khalil, H. B. El‐Nassan, & A. Ibraheem, 2020).
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16(13-5-9-25-11-13)19-7-8-21-17(24)22(14-3-4-14)15(20-21)12-2-1-6-18-10-12/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNNXDITHUQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CSC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.